2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide
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Overview
Description
2-Methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a methoxy group and a carboxamide group, as well as a phenyl ring attached to a pyrazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and pyrazole precursors. One common synthetic route includes the following steps:
Formation of Pyridine Core: : The pyridine core can be synthesized through a multi-step process involving the condensation of appropriate precursors such as acetoacetanilide and ethyl acetoacetate.
Introduction of Methoxy Group: : The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a methoxy group.
Coupling with Pyrazole: : The pyrazole moiety is introduced through a coupling reaction with a phenyl derivative containing a pyrazole group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
In the field of medicine, this compound has been investigated for its potential therapeutic properties. It may exhibit activities such as antimicrobial, anti-inflammatory, and anticancer effects, making it a candidate for drug development.
Industry
In industry, this compound can be utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide include:
2-methoxy-3-(1H-pyrazol-3-yl)quinoxaline
2-methoxy-N-(4-phenyl)pyridine-3-carboxamide
2-methoxy-N-(4-(1H-pyrazol-4-yl)phenyl)pyridine-3-carboxamide
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of functional groups and the presence of the pyrazole ring, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
2-methoxy-N-[4-(1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-22-16-13(3-2-9-17-16)15(21)19-12-6-4-11(5-7-12)14-8-10-18-20-14/h2-10H,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFRCLUYJOEKPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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